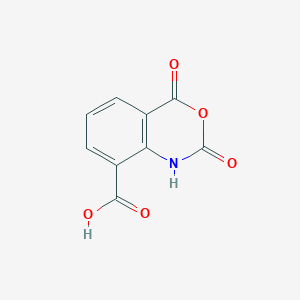![molecular formula C13H24N2O2 B171969 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate CAS No. 147611-03-8](/img/structure/B171969.png)
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Vue d'ensemble
Description
“tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate” is a chemical compound with the CAS Number: 147611-03-8 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl 7-azaspiro[3.5]non-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, are extensively used in various industrial products to prevent oxidative reactions. These compounds have been detected across different environmental matrices such as indoor dust, air particulates, and water bodies. Human exposure pathways include ingestion through food and dust, as well as through personal care products. Some SPAs have shown potential toxicity effects, including hepatic toxicity and endocrine disruption. Given these impacts, there's a growing body of research focusing on the environmental behavior, human exposure, and toxicity of SPAs, suggesting a need for developing novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Application in Membrane Technology for Purification Processes
In the field of chemical engineering, particularly in the synthesis and purification of fuel additives such as Methyl Tert-butyl Ether (MTBE), tert-butyl-based compounds play a crucial role. The pervaporation technique, a membrane process for the selective separation of organic mixtures, utilizes polymer membranes made from materials like poly(vinyl alcohol) and cellulose acetate. These membranes are effective in separating azeotropic mixtures, highlighting the relevance of tert-butyl-based compounds in improving fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).
Biodegradation and Environmental Fate of Fuel Oxygenates
The degradation and environmental fate of fuel oxygenates, such as MTBE (Methyl Tert-butyl Ether), are critical in understanding the ecological impact of tert-butyl-based compounds. MTBE, in particular, demonstrates weak sorption to subsurface solids, allowing it to move freely through groundwater. This mobility, combined with its resistance to biodegradation, poses significant challenges for remediation efforts. Studies suggest the importance of exploring the biodegradation pathways of MTBE and its intermediates, like tert-butyl alcohol, under various redox conditions to mitigate environmental contamination (Schmidt et al., 2004).
Advances in Bioremediation Techniques
Recent research has made strides in bioremediation techniques for the degradation of MTBE, indicating that under aerobic conditions, MTBE can be fully mineralized by specific microbial genera. This discovery opens up new avenues for the bioremediation or natural attenuation of MTBE in contaminated sites. The ability of various species to consume MTBE as a sole carbon source or as a cometabolite underlines the potential of biotechnological applications in addressing environmental pollution caused by tert-butyl-based compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as a rigid linker in protac development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it likely facilitates the binding of the PROTAC to its target protein, leading to the protein’s degradation .
Biochemical Pathways
As part of a PROTAC, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be a p-gp substrate .
Result of Action
As a component in PROTACs, its action would result in the degradation of target proteins .
Analyse Biochimique
Biochemical Properties
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450 . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of This compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over extended periods of exposure. For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues or cellular compartments, depending on its affinity for certain transporters or binding sites.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Propriétés
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKWUIJYPVHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570967 | |
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-03-8 | |
| Record name | Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147611-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


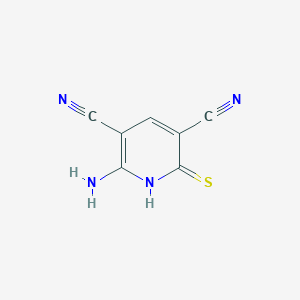
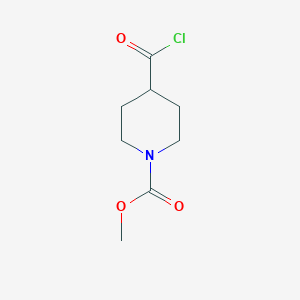
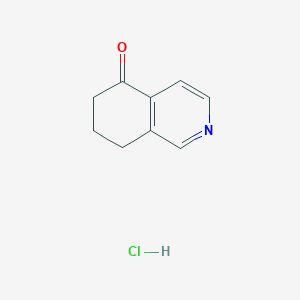

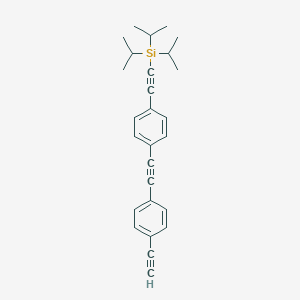
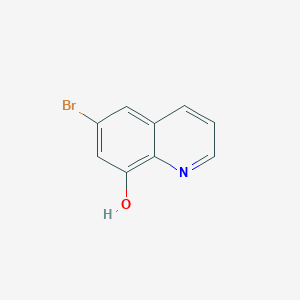
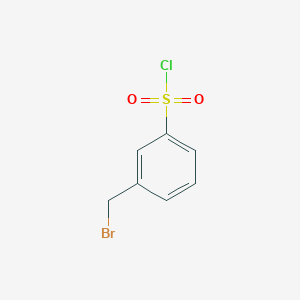
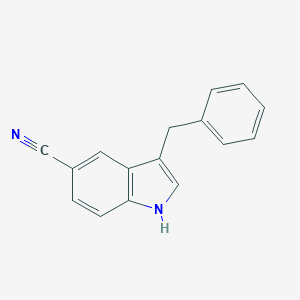

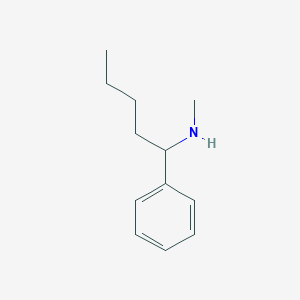
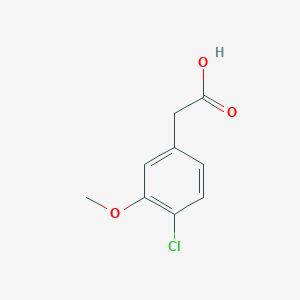
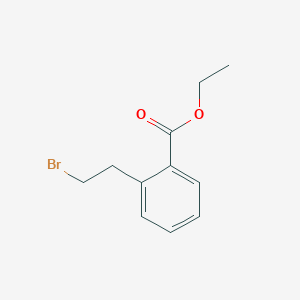
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B171912.png)
